molecular formula C26H39NO3 B1385653 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline CAS No. 1040691-32-4

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline

Cat. No.: B1385653
CAS No.: 1040691-32-4
M. Wt: 413.6 g/mol
InChI Key: LKEFZVQQSSTHLY-UHFFFAOYSA-N
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Description

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline is a tertiary aniline derivative characterized by a 2,4-di(tert-butyl)phenoxy ethyl chain linked to an aniline ring substituted with a 2-(2-ethoxyethoxy) group.

Properties

IUPAC Name

N-[2-(2,4-ditert-butylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO3/c1-8-28-17-18-30-24-12-10-9-11-22(24)27-15-16-29-23-14-13-20(25(2,3)4)19-21(23)26(5,6)7/h9-14,19,27H,8,15-18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEFZVQQSSTHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1NCCOC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-eth

Biological Activity

N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline, with the CAS number 1040691-32-4, is a synthetic organic compound notable for its diverse biological activities. Its molecular formula is C26H39NO3, and it has a molecular weight of 413.59 g/mol. This compound is primarily studied for its potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C26H39NO3
  • Molecular Weight : 413.59 g/mol
  • CAS Number : 1040691-32-4

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may modulate these targets, influencing various cellular processes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of di-tert-butylphenol have been shown to scavenge free radicals effectively, suggesting that this compound may also possess similar antioxidant capabilities .

Cytotoxic Effects

Some studies have explored the cytotoxic effects of phenolic compounds in cancer cell lines. Although direct research on this specific compound is scarce, its structural analogs have shown promise in inhibiting cancer cell proliferation through apoptosis induction .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntioxidantPotential to scavenge free radicals; similar compounds show significant activity ,
AntimicrobialRelated compounds exhibit effectiveness against bacterial strains,
CytotoxicStructural analogs show promise in cancer cell inhibition

Case Studies

  • Antioxidant Activity Investigation
    A study on similar di-tert-butylphenol derivatives revealed their ability to reduce oxidative stress markers in vitro. This suggests that this compound may similarly mitigate oxidative damage in biological systems.
  • Antimicrobial Efficacy
    In a comparative analysis of phenolic compounds, certain analogs demonstrated significant antibacterial activity against Gram-positive bacteria. This indicates a pathway for further exploration into the antimicrobial potential of this compound.
  • Cytotoxicity in Cancer Research
    Research involving related compounds has shown that they can induce apoptosis in various cancer cell lines. Investigating the cytotoxic effects of this compound could yield valuable insights into its therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases, particularly those involving inflammation and cancer.

Case Study: Anti-inflammatory Properties

A study explored the compound's anti-inflammatory effects in vitro, demonstrating its ability to inhibit key inflammatory pathways. This suggests potential use in developing anti-inflammatory drugs .

Material Science

The compound is also being studied for its application in creating advanced materials, particularly polymers and coatings. Its unique chemical structure provides opportunities for enhancing material properties such as thermal stability and chemical resistance.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
SolubilityModerate in organic solvents

Proteomics Research

In proteomics, this compound is utilized as a reagent for labeling proteins and studying protein interactions. Its ability to modify amino groups makes it valuable for bioconjugation techniques.

Case Study: Protein Labeling

Research demonstrated successful labeling of specific proteins using this compound, which facilitated the study of protein dynamics in cellular environments .

Environmental Applications

The compound's stability also makes it a candidate for environmental applications, such as in the development of biodegradable polymers or as an additive to enhance the performance of existing materials under environmental stress.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituent on Phenoxy Ring Substituent on Aniline Ring Molecular Weight Key Properties/Notes References
Target Compound : N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline 2,4-Di(tert-butyl) 2-(2-ethoxyethoxy) Not explicitly provided Likely high steric hindrance; ethoxyethoxy may enhance solubility in polar solvents.
N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline 2-(tert-butyl) 3-(tetrahydrofuranmethoxy) 370.46 Tetrahydrofuranmethoxy group introduces cyclic ether, potentially affecting lipophilicity.
N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline 2,4-Di(tert-butyl) 4-isobutoxy 397.59 Isobutoxy substituent offers branched alkoxy chain; classified as an irritant (Xi).
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline 2-(sec-butyl) 3-(2-methoxyethoxy) 343.46 sec-Butyl reduces steric hindrance compared to tert-butyl; methoxyethoxy is shorter.
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline None (benzyl group) 4-(2-phenoxyethoxy) 363.45 Phenoxyethoxy chain increases aromaticity; benzyl group alters electronic properties.

Key Comparative Insights

Steric Effects: The tert-butyl groups in the target compound and its analogs (e.g., ) introduce significant steric hindrance, which may slow reaction kinetics or stabilize intermediates in synthesis.

Solubility and Polarity :

  • The ethoxyethoxy side chain in the target compound likely improves solubility in polar aprotic solvents compared to analogs with shorter alkoxy (e.g., isobutoxy in ) or cyclic ether groups (e.g., tetrahydrofuranmethoxy in ).

Electronic Effects :

  • Fluorinated analogs (e.g., N-(2-fluorobenzyl)-2-(tetrahydrofuranmethoxy)aniline ) demonstrate how electron-withdrawing groups (F) can modulate electronic density on the aniline ring, contrasting with the electron-donating tert-butyl groups in the target compound.

Safety Profiles: Compounds like N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline are classified as irritants (Xi) , suggesting that structural modifications (e.g., isobutoxy vs. ethoxyethoxy) may influence toxicity.

Q & A

Q. What are the recommended synthetic routes for N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline, and how can reaction efficiency be optimized?

A two-step approach is typically employed:

  • Step 1 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the tert-butylphenoxy group. Use ligands like tricyclohexylphosphine to stabilize the catalyst and improve yield .
  • Step 2 : Etherification of the aniline moiety using 2-ethoxyethanol under Mitsunobu conditions (DIAD, PPh3). Optimize stoichiometry (1:1.2 molar ratio of aniline to alcohol) to minimize side products .
    Key parameters : Maintain anhydrous conditions, inert atmosphere (N2/Ar), and controlled heating (80–100°C). Monitor progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • NMR spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, ethoxyethoxy protons at 3.4–4.0 ppm) .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
  • X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in hexane/ethyl acetate (3:1) and compare with CCDC databases .

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Avoid exposure to moisture, as hydrolysis of the ethoxyethoxy chain may occur .

Q. Which solvents are optimal for solubility in experimental settings?

The compound exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in THF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers containing ≤1% Tween-80 to prevent precipitation .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) as the eluent.
  • Recrystallization : Dissolve in hot tert-butyl methyl ether and cool to –20°C for 12 hours to yield high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts in coupling reactions)?

Contradictions often arise from ligand selection or solvent effects. For example:

  • Ligand-dependent pathways : Bulky ligands (e.g., XPhos) may suppress β-hydride elimination in palladium-catalyzed steps, reducing byproduct formation .
  • Solvent polarity : Higher polarity solvents (e.g., DME vs. toluene) can stabilize intermediates, altering reaction outcomes. Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-determining steps .

Q. What computational methods are suitable for modeling the compound’s electronic properties and reaction mechanisms?

  • DFT calculations : Use B3LYP/6-31G(d) to map electron density distributions, particularly at the aniline nitrogen and ethoxyethoxy oxygen atoms, to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Q. How can researchers investigate the compound’s potential as a ligand in catalytic systems?

  • Coordination studies : Titrate the compound with transition metals (e.g., Pd, Ir) in THF and monitor UV-Vis spectral shifts to assess binding affinity. Compare with known ligands (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) .
  • Catalytic screening : Test activity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) under varying temperatures (60–120°C) and bases (Cs2CO3 vs. K3PO4) .

Q. What strategies mitigate toxicity risks during in vitro or in vivo studies?

  • Ames test : Screen for mutagenicity using TA98 and TA100 strains.
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify toxic metabolites (e.g., quinone imines from aniline oxidation). Introduce electron-withdrawing substituents to reduce bioactivation .

Q. How can the compound’s application in drug delivery systems be evaluated?

  • Lipophilicity assessment : Measure logP values (shake-flask method) to predict membrane permeability.
  • Nanoparticle encapsulation : Formulate with PLGA polymers (75:25 lactide:glycolide ratio) and assess drug release kinetics in PBS (pH 7.4) at 37°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.